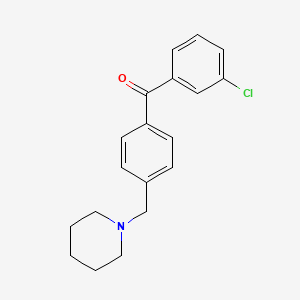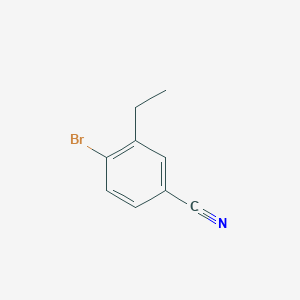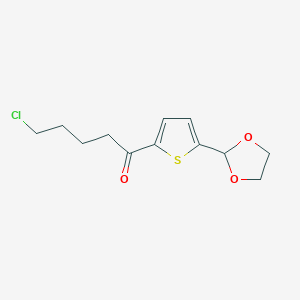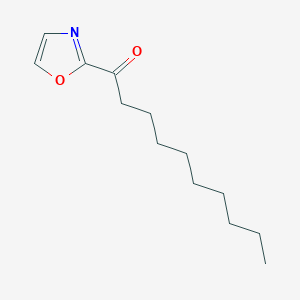
3-Chloro-4'-piperidinomethyl benzophenone
Descripción general
Descripción
3-Chloro-4’-piperidinomethyl benzophenone is a chemical compound with the molecular formula C19H20ClNO . It is also known by its synonyms: 3-Chlorophenyl(4-(piperidin-1-ylmethyl)phenyl)methanone and Methanone, (3-chlorophenyl)[4-(1-piperidinylmethyl)phenyl]- .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4’-piperidinomethyl benzophenone consists of a benzophenone core with a chlorine atom attached to one phenyl ring and a piperidinomethyl group attached to the other .Physical And Chemical Properties Analysis
3-Chloro-4’-piperidinomethyl benzophenone has a molecular weight of 313.82 . More detailed physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Kinetics and Degradation Mechanisms
The degradation of benzophenone-3 (a compound structurally related to 3-Chloro-4'-piperidinomethyl benzophenone) in water during chlorination and UV/chlorination reactions has been extensively studied. The degradation processes follow pseudo-first-order kinetics and are influenced by various factors such as pH, the presence of bicarbonate ions, and humic acid. The transformation products and pathways identified suggest that degradation mainly involves electrophilic aromatic halogenation. This research is crucial for understanding how related compounds, including 3-Chloro-4'-piperidinomethyl benzophenone, might behave under similar conditions (Lee et al., 2020).
Transformation Pathways and Toxicity
The transformation of benzophenone compounds during water treatment processes such as chlorination has been characterized, revealing major products and proposing transformation pathways. These pathways involve reactions like electrophilic chlorine substitution and oxidative breakage of the benzene ring. The acute toxicity of the transformation products has been shown to increase after chlorination, highlighting potential ecological risks associated with the water treatment of benzophenone compounds. This research may help in understanding the environmental impact and transformation behavior of 3-Chloro-4'-piperidinomethyl benzophenone in similar scenarios (Liu et al., 2016).
Photocatalytic Degradation
Studies on the photocatalytic degradation of benzophenone-3 using titanium dioxide have shown significant degradation efficiency, with a notable reduction in dissolved organic carbon, toxicity, and an increase in biodegradability. This suggests that photocatalytic processes could be a viable method for the removal of benzophenone compounds, including 3-Chloro-4'-piperidinomethyl benzophenone, from water, thereby mitigating their environmental impact (Zúñiga-Benítez et al., 2016).
Electrochemical Oxidation
The electrochemical oxidation of 4-chlorophenol, a related compound, and its by-products using specific anodes has been explored, revealing insights into the degradation of organic pollutants and their by-products. This research provides valuable information on the potential application of electrochemical methods for the treatment of water contaminated with benzophenone derivatives, including 3-Chloro-4'-piperidinomethyl benzophenone (Coteiro & Andrade, 2007).
Safety and Hazards
Direcciones Futuras
In medical research, 3-Chloro-4’-piperidinomethyl benzophenone has been used as a lead compound for the development of new antidepressants and other psychiatric medications.
Relevant Papers The paper “Benzophenone: a ubiquitous scaffold in medicinal chemistry” discusses the prevalence of benzophenone derivatives in naturally occurring bioactive compounds and their potent biological activity .
Propiedades
IUPAC Name |
(3-chlorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c20-18-6-4-5-17(13-18)19(22)16-9-7-15(8-10-16)14-21-11-2-1-3-12-21/h4-10,13H,1-3,11-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWZJUMHBYIWPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642688 | |
| Record name | (3-Chlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898771-35-2 | |
| Record name | Methanone, (3-chlorophenyl)[4-(1-piperidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3,4-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613782.png)

